![molecular formula C6H14S B3244839 2-Ethyl-butane-1-thiol CAS No. 1638-97-7](/img/structure/B3244839.png)
2-Ethyl-butane-1-thiol
Overview
Description
2-Ethyl-butane-1-thiol is a chemical compound with the molecular formula C6H14S . It has a molecular weight of 118.24 .
Physical And Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3 . Its boiling point is 140.9±8.0 °C at 760 mmHg . The vapor pressure is 7.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 36.3±3.0 kJ/mol . The flash point is 29.5±18.6 °C . The index of refraction is 1.444 .
Mechanism of Action
Target of Action
2-Ethyl-butane-1-thiol, also known as 2-ethylbutanethiol, is a type of thiol, which are sulfur analogs of alcohols . The primary target of thiols is the sulfur atom in their structure.
Mode of Action
The interaction of 2-ethylbutanethiol with its targets involves the –SH (sulfhydryl) group, also referred to as a mercapto group . Thiols can be oxidized by Br2 or I2 to yield disulfides (R–S–S–R′). This reaction is easily reversed, and a disulfide can be reduced back to a thiol by treatment with zinc and acid . This thiol–disulfide interconversion is a key part of numerous biological processes .
Biochemical Pathways
The biochemical pathways affected by 2-ethylbutanethiol involve the thiol–disulfide interconversion. For instance, disulfide formation is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . Disulfide formation is also involved in the process by which cells protect themselves from oxidative degradation .
Pharmacokinetics
Like other thiols, it is likely to have a strong odor and be volatile . These properties could affect its absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.
Result of Action
The molecular and cellular effects of 2-ethylbutanethiol’s action are primarily related to its role in thiol–disulfide interconversion. This process is crucial for protein structure and function, as well as cellular protection against oxidative degradation .
Action Environment
The action, efficacy, and stability of 2-ethylbutanethiol can be influenced by various environmental factors. For instance, its volatility means it can easily evaporate, especially at higher temperatures . Additionally, its strong odor can serve as an easily detectable warning in case of leaks .
Safety and Hazards
Contact with the skin and mucous membranes causes burns, and contact with the eyes can lead to blurred vision or complete blindness . Inhalation may cause weakness, confusion, cough, dizziness, drowsiness, headache, nausea, vomiting, and shortness of breath . The substance irritates the eyes, the skin, and the respiratory tract .
properties
IUPAC Name |
2-ethylbutane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-3-6(4-2)5-7/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOYAIVOCJZXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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